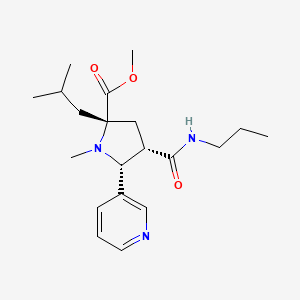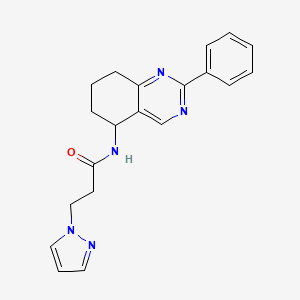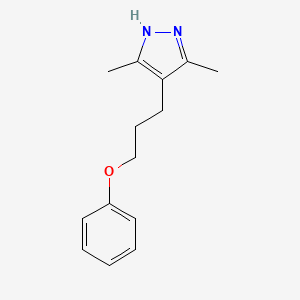
methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the pyridine moiety via coupling reactions.
- Functionalization of the carboxylate group through esterification.
- Incorporation of the propylcarbamoyl group using carbamoylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate: shares structural similarities with other pyrrolidine carboxylates and pyridine derivatives.
Unique Features: The specific stereochemistry and functional groups of this compound distinguish it from other similar compounds, potentially leading to unique chemical properties and applications.
List of Similar Compounds
- Pyrrolidine-2-carboxylate derivatives
- Pyridine-containing compounds
- Carbamoyl-substituted organic molecules
Eigenschaften
IUPAC Name |
methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-6-9-22-18(24)16-12-20(11-14(2)3,19(25)26-5)23(4)17(16)15-8-7-10-21-13-15/h7-8,10,13-14,16-17H,6,9,11-12H2,1-5H3,(H,22,24)/t16-,17-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMQWSXKXSJZPD-ZWOKBUDYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(N(C1C2=CN=CC=C2)C)(CC(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]1C[C@@](N([C@H]1C2=CN=CC=C2)C)(CC(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]piperazine](/img/structure/B5959280.png)
![2-[(4-biphenylylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5959284.png)
![3-[(1-adamantylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B5959285.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(4-fluorophenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5959291.png)
![1-[(Z)-2-benzamido-3-phenylprop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B5959299.png)
![1-[2-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5959311.png)


![N~1~-(2-CYANOPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5959335.png)
![N-({1-[3-(2-furyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5959342.png)
methanone](/img/structure/B5959347.png)
![1-(2,5-dimethylphenyl)-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B5959353.png)

![N-(1-butyl-1H-tetrazol-5-yl)-N'-[(1,1-dioxidotetrahydro-3-thienyl)methyl]urea](/img/structure/B5959365.png)
